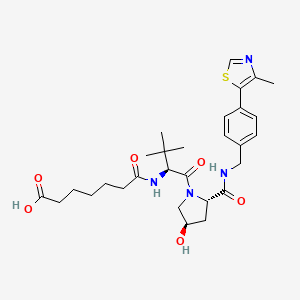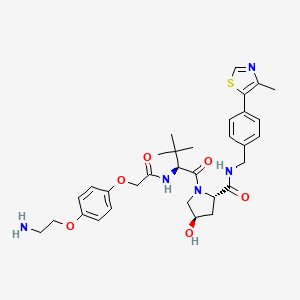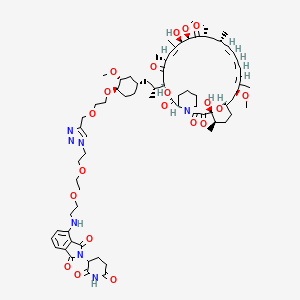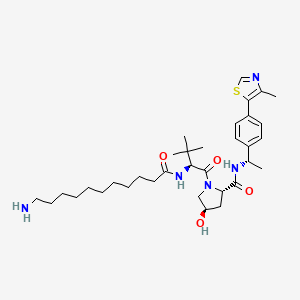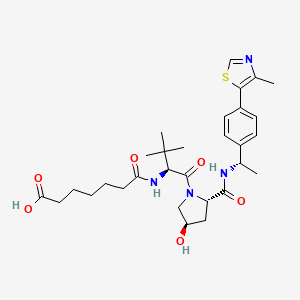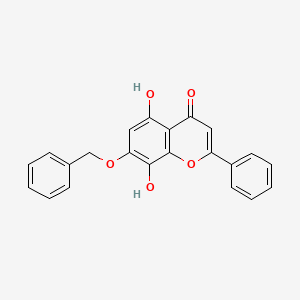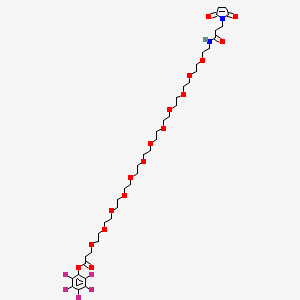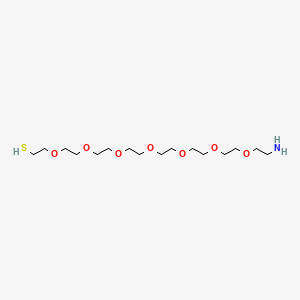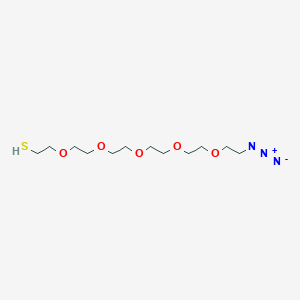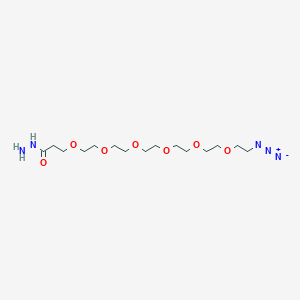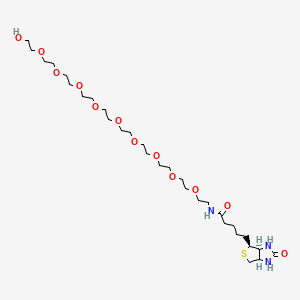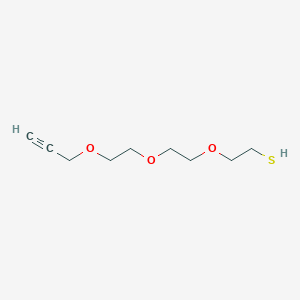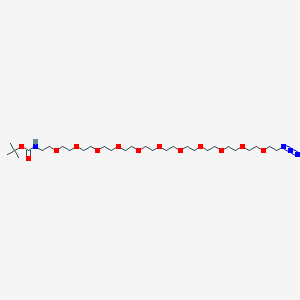
Boc-NH-PEG11-CH2CH2N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-NH-PEG11-CH2CH2N3: is a compound with the molecular formula C29H58N4O13 and a molecular weight of 670.8 g/mol . It is a polyethylene glycol (PEG) derivative that contains a tert-butyl carbamate (Boc) protecting group and an azide functional group. This compound is commonly used in click chemistry and as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-NH-PEG11-CH2CH2N3 can be synthesized through a multi-step process involving the protection of amine groups, PEGylation, and azide introduction. The general synthetic route includes:
Protection of the amine group: The amine group is protected using tert-butyl carbamate (Boc) to form Boc-NH-PEG.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form Boc-NH-PEG11.
Azide introduction: The terminal hydroxyl group of Boc-NH-PEG11 is converted to an azide group using reagents such as sodium azide (NaN3) under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes:
Bulk synthesis: Large quantities of starting materials are reacted in automated reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality control: The final product is subjected to rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions: Boc-NH-PEG11-CH2CH2N3 undergoes various chemical reactions, including:
Click Chemistry: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) in a copper-free click reaction.
Common Reagents and Conditions:
CuAAC: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
SPAAC: No catalyst is required for SPAAC reactions, making them suitable for biological applications where copper toxicity is a concern.
Major Products Formed:
Triazole derivatives: The primary products of CuAAC and SPAAC reactions are triazole derivatives, which are formed by the cycloaddition of the azide and alkyne groups.
Scientific Research Applications
Chemistry
Click Chemistry: Boc-NH-PEG11-CH2CH2N3 is widely used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology
PROTACs: It serves as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins via the ubiquitin-proteasome system.
Medicine
Drug Delivery: The compound is used in the development of drug delivery systems, particularly for targeted delivery of therapeutic agents.
Industry
Nanotechnology: this compound is used in the synthesis of nanomaterials and functional coatings.
Mechanism of Action
Mechanism: : Boc-NH-PEG11-CH2CH2N3 exerts its effects primarily through its azide group, which participates in click chemistry reactions. In the context of PROTACs, the compound acts as a linker that brings together a ligand for an E3 ubiquitin ligase and a ligand for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways
E3 Ubiquitin Ligase: The PROTACs containing this compound target specific E3 ubiquitin ligases, which tag the target protein for degradation.
Proteasome Pathway: The ubiquitinated target protein is recognized and degraded by the proteasome, leading to a reduction in the levels of the target protein.
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG11-CH2COOH: This compound is similar to Boc-NH-PEG11-CH2CH2N3 but contains a carboxyl group instead of an azide group.
Boc-NH-PEG11-NH2: This compound has an amine group instead of an azide group.
Uniqueness: : this compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This makes it highly versatile for applications in bioconjugation, drug delivery, and the synthesis of PROTACs .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58N4O13/c1-29(2,3)46-28(34)31-4-6-35-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-32-33-30/h4-27H2,1-3H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWSHTKKDWKMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58N4O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

